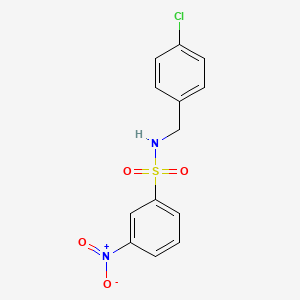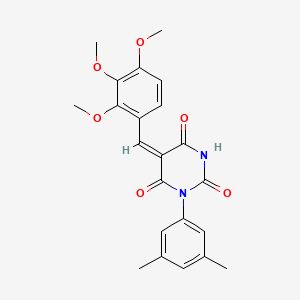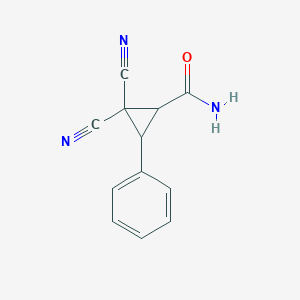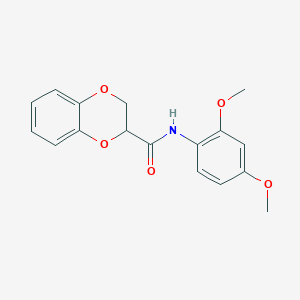
N-(4-chlorobenzyl)-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-3-nitrobenzenesulfonamide, commonly referred to as NBBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
NBBS has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, NBBS has been studied as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation. In biochemistry, NBBS has been used as a tool for studying protein-ligand interactions and enzyme inhibition. In environmental science, NBBS has been studied for its potential use as a water-soluble fluorescent probe for detecting heavy metal ions.
Mechanism of Action
The mechanism of action of NBBS involves its interaction with specific proteins or enzymes, leading to inhibition or modulation of their activity. For example, NBBS has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes, including acid-base regulation and ion transport. NBBS achieves this inhibition by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzyme's activity.
Biochemical and Physiological Effects
NBBS has been shown to have various biochemical and physiological effects, depending on the specific protein or enzyme it interacts with. For example, NBBS has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. NBBS has also been shown to have anti-inflammatory effects by inhibiting the activity of enzymes involved in the inflammatory response. In addition, NBBS has been shown to have potential applications in the treatment of bacterial infections by inhibiting the activity of specific enzymes involved in bacterial cell wall synthesis.
Advantages and Limitations for Lab Experiments
NBBS has several advantages for lab experiments, including its high solubility in organic solvents and water, its stability under various conditions, and its ability to selectively target specific proteins or enzymes. However, NBBS also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the study of NBBS, including the development of new synthesis methods to improve its yield and purity, the identification of new target proteins or enzymes for NBBS, and the evaluation of its potential applications in different fields, including drug discovery, biochemistry, and environmental science. Further studies are also needed to determine the optimal dosage and administration of NBBS and to evaluate its potential toxicity and side effects.
Synthesis Methods
NBBS can be synthesized using different methods, including the reaction of 4-chlorobenzylamine with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained after purification using column chromatography. Other methods include the reaction of 4-chlorobenzylamine with 3-nitrobenzenesulfonic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c14-11-6-4-10(5-7-11)9-15-21(19,20)13-3-1-2-12(8-13)16(17)18/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCVPIJPIUPUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6126375 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B4891122.png)
![N-[4-acetyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891127.png)
![7-(3-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4891135.png)
![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4891146.png)

![N-(4-isopropylphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B4891159.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(tetrahydro-2H-pyran-4-ylamino)nicotinamide](/img/structure/B4891177.png)

![6-(2-ethoxy-1-naphthyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891187.png)
![diethyl [2-(2-{[(4-chlorophenyl)amino]carbonyl}hydrazino)-2-oxoethyl]phosphonate](/img/structure/B4891194.png)
![[1-({1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4891203.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891205.png)
